molecular formula C10H9BrO3 B1586332 Methyl 3-(2-bromophenyl)-3-oxopropanoate CAS No. 294881-08-6

Methyl 3-(2-bromophenyl)-3-oxopropanoate

Cat. No. B1586332
M. Wt: 257.08 g/mol
InChI Key: QMLPQBSYXCTIEC-UHFFFAOYSA-N
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Description



  • Methyl 3-(2-bromophenyl)-3-oxopropanoate is a chemical compound with the molecular formula C<sub>10</sub>H<sub>11</sub>BrO<sub>2</sub>.

  • It is a colorless to slightly pale yellow liquid.

  • The compound is used in various applications, including cross-coupling reactions and catalysis.





  • Synthesis Analysis



    • The synthesis of Methyl 3-(2-bromophenyl)-3-oxopropanoate can be achieved through several methods, including the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand.





  • Molecular Structure Analysis



    • The molecular formula of Methyl 3-(2-bromophenyl)-3-oxopropanoate is C<sub>10</sub>H<sub>11</sub>BrO<sub>2</sub>.

    • It contains two C–B bonds and one B–O bond, resulting in enhanced Lewis acidity compared to boronic acids.





  • Chemical Reactions Analysis



    • Methyl 3-(2-bromophenyl)-3-oxopropanoate can participate in various reactions, including cross-coupling reactions and functionalization of diols.





  • Physical And Chemical Properties Analysis



    • Density: 1.4±0.1 g/cm³

    • Boiling Point: 283.0±15.0 °C at 760 mmHg

    • Flash Point: 124.9±20.4 °C

    • Refractive Index: 1.536




  • Scientific Research Applications

    Synthesis and Chemical Transformations

    • Heterocyclic Compound Synthesis : Methyl 3-(2-bromophenyl)-3-oxopropanoate is used in the synthesis of various heterocyclic compounds. For instance, its reactions with zinc and arylcarbaldehydes yield 5-aryl-2,2-dimethyl-4-oxaspiro[5.6]dodecan-1.3-diones and 3-aryl-4,4-dimethyl-2-oxaspiro[5.6]dodecan-1.5-diones (Kirillov, Melekhin, & Bogatyrev, 2008).

    • Formation of Substituted Thiophenes : It's instrumental in the Meerwein reaction to prepare methyl 3-aryl-2-bromo-2-chloropropanoates. These compounds serve as starting materials for creating substituted 3-hydroxythiophenes (Ostapiuk et al., 2021).

    • Preparation of Spirocompounds : Methyl 3-(2-bromophenyl)-3-oxopropanoate is used to form spirocompounds like 3-aroyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-diones, which are significant in various chemical syntheses (Shchepin, Kirillov, & Nedugov, 2003).

    Biomedical Applications

    • Biomedical Compound Synthesis : The compound aids in creating 3-(4-bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one, which has potential applications in regulating inflammatory diseases (Ryzhkova, Ryzhkov, & Elinson, 2020).

    • Antiproliferative Activity : Derivatives of methyl 3-(2-bromophenyl)-3-oxopropanoate have been investigated for their antiproliferative activity, indicating potential use in cancer research (Yurttaş, Evren, & Özkay, 2022).

    Material Science and Analytical Chemistry

    • Photoreactive Materials : The compound is also important in photochemical studies. It reacts differently in various solvents, leading to the formation of materials like benzocyclobutenols and naphthalenones (Saito et al., 1998).

    • Spectroscopic Analysis and Computational Studies : It's used in spectroscopic characterizations, providing valuable data for computational chemistry and material science, as seen in studies like the characterization of 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate (Diwaker et al., 2015).

    Safety And Hazards



    • Methyl 3-(2-bromophenyl)-3-oxopropanoate may pose hazards such as skin and eye irritation.

    • Refer to the safety data sheet for detailed safety information.




  • Future Directions



    • Further research could explore its applications in catalysis, materials science, and medicinal chemistry.




    I hope this analysis provides a comprehensive overview of Methyl 3-(2-bromophenyl)-3-oxopropanoate! If you need additional details or have any other questions, feel free to ask.


    properties

    IUPAC Name

    methyl 3-(2-bromophenyl)-3-oxopropanoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H9BrO3/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11/h2-5H,6H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QMLPQBSYXCTIEC-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC(=O)CC(=O)C1=CC=CC=C1Br
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H9BrO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80373744
    Record name methyl 3-(2-bromophenyl)-3-oxopropanoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80373744
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    257.08 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Methyl 3-(2-bromophenyl)-3-oxopropanoate

    CAS RN

    294881-08-6
    Record name methyl 3-(2-bromophenyl)-3-oxopropanoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80373744
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    6
    Citations
    R Xie, X Yang, Y Qin, X Tan, Y Ling - Chinese Journal of Organic …, 2014 - sioc-journal.cn
    At room temperature, a new simple and efficient copper-catalyzed method for the synthesis of quinazolin-4 (3H)-ylidene derivatives containing carbonyl and ester group was developed. …
    Number of citations: 2 sioc-journal.cn
    H Xu, S Li, H Liu, H Fu, Y Jiang - Chemical communications, 2010 - pubs.rsc.org
    A simple and efficient copper-catalyzed method for synthesis of naphthols containing multifunctional groups has been developed under mild conditions (room temperature to 60 C), and …
    Number of citations: 30 pubs.rsc.org
    S Nakane, S Yoshinaka, S Iwase, Y Shuto, P Bunse… - Tetrahedron, 2018 - Elsevier
    Asymmetric NaBH 4 reduction catalyzed by the Co(II) complex of a chiral diamidine-type sp 2 N ligand, Naph-diPIM-dioxo-iPr, was successfully applied to 3-silyloxycinnamate …
    Number of citations: 11 www.sciencedirect.com
    R Sunke, A Kalyani, KCK Swamy - The Journal of Organic …, 2019 - ACS Publications
    A simple but efficient one-pot or sequential copper-catalyzed protocol using 2-bromoaldehydes and active methylene group containing substrates that affords multifunctional …
    Number of citations: 4 pubs.acs.org
    H Weischedel, K Sudheendran, A Mikhael, J Conrad… - Tetrahedron, 2016 - Elsevier
    Substrates bearing both a β-ketoester moiety and a (het)aryl halide structure element were dimerized to 1-naphthols and related products in the presence of catalytic amounts of CuI in …
    Number of citations: 4 www.sciencedirect.com
    谢瑞龙, 杨新玲, 秦耀果, 谭晓庆, 凌云 - 有机化学, 2014 - sioc-journal.cn
    在室温的条件下, 建立了一种简单实用的铜催化制备含酮羰基或酯基的喹唑啉-4 (3H)-亚基类衍生物的新方法. 实验证明以2-溴苯甲酰乙酸甲酯类似物及脒盐酸盐为原料, 碘化亚铜为催化剂, …
    Number of citations: 5 sioc-journal.cn

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